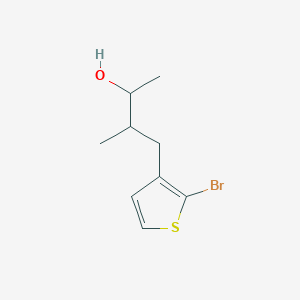

4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol

Description

4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol is a chiral secondary alcohol featuring a brominated thiophene ring and a branched alkyl chain. Its molecular formula is C₉H₁₃BrOS, with a molar mass of 249.17 g/mol. The compound’s structure combines a thiophene moiety substituted with bromine at the 2-position and a hydroxyl group at the 2-position of the butanol chain. This configuration confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis, particularly as a chiral building block or intermediate in asymmetric catalysis .

Properties

Molecular Formula |

C9H13BrOS |

|---|---|

Molecular Weight |

249.17 g/mol |

IUPAC Name |

4-(2-bromothiophen-3-yl)-3-methylbutan-2-ol |

InChI |

InChI=1S/C9H13BrOS/c1-6(7(2)11)5-8-3-4-12-9(8)10/h3-4,6-7,11H,5H2,1-2H3 |

InChI Key |

HYMUMMUBDCYMJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C(SC=C1)Br)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol typically involves the bromination of thiophene followed by a series of reactions to introduce the butanol moiety. One common method involves the use of 3-bromothiophene as a starting material, which undergoes a Grignard reaction with an appropriate alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom in the thiophene ring is highly reactive and susceptible to nucleophilic substitution. For example:

-

Mechanism : The bromine leaves as a leaving group (Br⁻), forming a thiophenyl intermediate that reacts with nucleophiles (e.g., hydroxides, amines).

-

Conditions : Typically performed under basic or polar aprotic conditions (e.g., DMF, THF).

-

Products : Substituted thiophene derivatives (e.g., hydroxyl, amino, alkyl groups).

Elimination Reactions

The secondary alcohol group (-OH) can undergo elimination under basic or acidic conditions, forming alkenes:

-

Mechanism : Dehydration via E1 or E2 mechanisms, leading to the formation of double bonds .

-

Conditions : Strong bases (e.g., KOH) or acids (e.g., H₂SO₄) with heat.

-

Products : Alkenes (e.g., 3-bromothiophene-derived alkenes).

Oxidation Reactions

The alcohol group can be oxidized to a ketone:

-

Mechanism : Oxidation via agents like KMnO₄ or PCC, converting the secondary alcohol to a ketone.

-

Conditions : Mild acidic or neutral conditions to avoid over-oxidation.

-

Products : Ketone derivatives (e.g., 4-(2-bromothiophen-3-yl)-3-methylbutan-2-one).

Comparison of Structural Analogues

| Compound Name | Structure Features | Key Reactivity Differences |

|---|---|---|

| 4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol | Bromine at position 3 of thiophene, secondary alcohol | High substitution reactivity at thiophene bromine; elimination via alcohol dehydration |

| 4-(3-Bromothiophen-2-yl)-3-methylbutan-2-ol | Bromine at position 2 of thiophene | Similar substitution reactivity but distinct regioselectivity in nucleophilic attacks |

| 3-Bromothiophene | No alcohol group | Lacks elimination/dehydration pathways |

Research Findings and Mechanistic Insights

-

Substitution Pathways : The bromothiophene moiety enables diverse substitution reactions, with reactivity influenced by the thiophene’s electron-rich aromatic system.

-

Elimination Selectivity : The secondary alcohol group undergoes controlled elimination, avoiding carbocation rearrangements observed in primary alcohols . This is critical for synthesizing stable alkene derivatives.

-

Kinetic Studies : Deuterium labeling experiments (via NMR) confirm that elimination proceeds through double-bond intermediates rather than direct carbocation rearrangements .

Scientific Research Applications

4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in pharmaceutical formulations.

Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol with analogous compounds in terms of structure, substituents, and physicochemical properties:

Key Findings:

Electronic Effects : The bromothiophene group in the target compound introduces stronger electron-withdrawing effects compared to chlorophenyl or methyl-substituted analogs, influencing reactivity in cross-coupling reactions .

Steric Profile : The 3-methylbutan-2-ol backbone creates steric hindrance near the hydroxyl group, reducing nucleophilic attack compared to tertiary alcohols like 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol .

Chirality : Unlike simpler secondary alcohols (e.g., 3-methylbutan-2-ol), the bromothiophene derivative’s chirality is critical for enantioselective applications, such as asymmetric synthesis of bioactive molecules .

Solubility: The bromothiophene moiety increases hydrophobicity relative to non-aromatic analogs but less than cyclohexyl-substituted derivatives .

Biological Activity

4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a bromothiophene ring and a tertiary alcohol group. Its molecular formula is , with a molecular weight of approximately 275.17 g/mol. The structure can be depicted as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromothiophene with 3-methylbutan-2-ol under specific reaction conditions, often utilizing catalysts to enhance yield and selectivity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives exhibiting selective cytotoxicity against various tumor cell lines have been reported. A study demonstrated that modifications in the thiophene structure could enhance the compound's ability to induce apoptosis in cancer cells, suggesting a promising pathway for further development in cancer therapeutics .

Antimicrobial Properties

Research indicates that derivatives of bromothiophene compounds possess significant antimicrobial activities. These compounds have shown effectiveness against a range of bacterial strains, including resistant strains, which is crucial in addressing antibiotic resistance issues . The mechanism often involves disrupting bacterial cell membranes or inhibiting vital metabolic pathways.

Immunomodulatory Effects

The compound's immunomodulatory effects have been explored, particularly its interaction with immune cells. It has been found to activate Vγ2Vδ2 T cells, which play a pivotal role in immune responses against infections and tumors. The binding affinity to specific receptors on these T cells suggests a mechanism through which the compound could enhance immune responses .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Antimicrobial Activity | Showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values significantly lower than traditional antibiotics. |

| Study C | Immunomodulatory Effects | Found to enhance proliferation and TNF-α secretion in Vγ2Vδ2 T cells upon exposure to the compound. |

The biological activity of this compound is likely mediated through multiple pathways:

- Cytotoxicity : Induction of apoptosis via mitochondrial pathways.

- Membrane Disruption : Interaction with lipid bilayers leading to cell lysis.

- Immune Activation : Modulation of T cell activity through receptor engagement.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol, and what key reaction conditions are required?

- Methodological Answer : Common routes include:

- Suzuki-Miyaura coupling to introduce the bromothiophene moiety to a pre-functionalized alcohol backbone.

- Grignard reactions to assemble the branched alcohol structure, followed by bromination at the thiophene ring.

- Protection/deprotection strategies (e.g., using tert-butyldimethylsilyl ethers) to preserve the alcohol group during synthesis.

Key conditions involve anhydrous solvents (e.g., THF), catalysts like Pd(PPh₃)₄ for coupling, and controlled temperatures to avoid side reactions. Reagents such as hydroxylamine hydrochloride (for oxime intermediates) and pyridine (as a base) are critical in analogous bromothiophene syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for splitting patterns due to neighboring substituents. The bromothiophene proton signals (δ ~6.5–7.5 ppm) and the methyl group on the butanol backbone (δ ~1.0–1.5 ppm) are critical. Vicinal coupling (e.g., J = 6–8 Hz) between the alcohol proton and adjacent CH groups helps confirm stereochemistry .

- IR Spectroscopy : The hydroxyl stretch (νOH ~3200–3600 cm⁻¹) and C-Br vibrations (νC-Br ~550–650 cm⁻¹) validate functional groups.

- X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement, particularly if crystallized via slow evaporation in solvents like hexane/ethyl acetate .

Q. How can researchers optimize crystallization of this compound for structural analysis?

- Methodological Answer :

- Use mixed solvents (e.g., dichloromethane/hexane) to improve solubility gradients.

- Apply seeding techniques with pre-formed microcrystals.

- Control evaporation rates and temperature (e.g., 4°C for slow nucleation). SHELX refinement tools are recommended for resolving twinning or disorder in crystallographic data .

Advanced Research Questions

Q. How can spectral discrepancies (e.g., unexpected NMR splitting or IR shifts) be systematically investigated?

- Methodological Answer :

- Variable Temperature NMR : Assess dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 25°C and −40°C.

- Isotopic Labeling : Replace exchangeable protons (e.g., OH) with deuterium to simplify splitting patterns.

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software). Cross-reference with IR frequencies to confirm functional group interactions .

Q. What computational strategies predict the electronic and steric effects of the bromothiophene moiety on reaction pathways?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electrophilic substitutions or cross-couplings.

- Molecular Dynamics (MD) : Simulate steric hindrance from the methyl group to evaluate accessibility of the alcohol group in nucleophilic reactions.

- QSPR Models : Corrogate experimental data (e.g., reaction yields) with electronic descriptors (e.g., Hammett σ values) .

Q. What experimental approaches address contradictions in reported physical properties (e.g., melting points or solubility)?

- Methodological Answer :

- Reproducibility Trials : Repeat measurements under standardized conditions (e.g., DSC for melting points, USP methods for solubility).

- Purity Assessment : Use HPLC (>95% purity threshold) or elemental analysis to rule out impurities.

- Statistical Analysis : Apply ANOVA or t-tests to compare datasets from multiple labs, ensuring sample homogeneity and calibration .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.